molecular formula C21H24ClN3O2S B11409039 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B11409039
M. Wt: 418.0 g/mol
InChI Key: ZOAYLKGDQZBYJX-UHFFFAOYSA-N
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Description

2-[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

The synthesis of 2-[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an antimicrobial agent due to its benzimidazole core, which is known for its biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of cell division in cancer cells or the disruption of microbial cell walls in bacteria. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE include other benzimidazole derivatives such as:

    2-(5-CHLORO-1H-BENZIMIDAZOL-2-YL)ETHAN-1-AMINE: Known for its antimicrobial properties.

    2-[(1-BENZYL-5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETIC ACID: Used in the synthesis of more complex molecules.

    2-(5-BUTYL-3-CHLORO-1-SUBSTITUTED-1H-PYRROL-2-YL)-1H-BENZO[D]IMIDAZOLE: Evaluated for antitumor activity.

The uniqueness of 2-[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClN3O2S

Molecular Weight

418.0 g/mol

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C21H24ClN3O2S/c1-4-15-8-6-7-14(3)20(15)25(13-27-5-2)19(26)12-28-21-23-17-10-9-16(22)11-18(17)24-21/h6-11H,4-5,12-13H2,1-3H3,(H,23,24)

InChI Key

ZOAYLKGDQZBYJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl)C

Origin of Product

United States

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